2,3,5-トリメトキシベンズアルデヒド

概要

説明

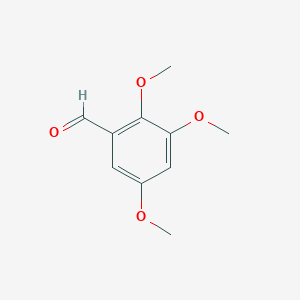

2,3,5-Trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a trisubstituted aromatic aldehyde, characterized by the presence of three methoxy groups attached to a benzene ring and an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

2,3,5-Trimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notable examples include:

- Trimethoprim : An antibiotic used to treat bacterial infections.

- Psychedelic Phenethylamines : Compounds that have psychoactive properties and are studied for their potential therapeutic effects.

The synthesis of trimethoprim from TMB involves several steps, including the formation of key intermediates through nucleophilic substitution reactions and subsequent functional group transformations .

Case Study: Synthesis of Trimethoprim

A study demonstrated the conversion of TMB to trimethoprim through a series of chemical reactions involving amination and cyclization. The yield was optimized using different catalysts and solvents, showcasing the versatility of TMB in pharmaceutical chemistry .

Organic Synthesis

Building Block for Organic Compounds

TMB is utilized as a building block in organic synthesis due to its reactive aldehyde functional group. It can undergo various reactions such as:

- Condensation Reactions : TMB can react with amines to form Schiff bases, which are important intermediates in organic synthesis.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups.

Data Table: Reactions Involving 2,3,5-Trimethoxybenzaldehyde

| Reaction Type | Product | Conditions |

|---|---|---|

| Condensation | Schiff Base | Room temperature |

| Reduction | 2,3,5-Trimethoxybenzyl Alcohol | NaBH in ethanol |

| Oxidation | 2,3,5-Trimethoxybenzoic Acid | KMnO in aqueous medium |

Material Science

Use in Polymer Chemistry

TMB has applications in the development of polymeric materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Additionally, it is used in the production of plastic additives that improve the performance characteristics of various plastics .

Case Study: Polymer Additives

Research has shown that incorporating TMB into polyvinyl chloride (PVC) formulations improves the thermal stability and reduces degradation during processing. This application highlights TMB's role in enhancing material properties in industrial applications .

Analytical Applications

Biochemical Research

In biochemical research, TMB is employed as a reagent for proteomics studies. Its ability to form stable complexes with certain biomolecules makes it useful for various analytical techniques, including chromatography and mass spectrometry .

作用機序

Target of Action

2,3,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of trimethoprim . Trimethoprim is an antibiotic that is widely used in medical practice . It has antibacterial activity and significantly strengthens the bactericidal activity of sulfanilamide preparations .

Mode of Action

It is known to be used in the preparation of imine derivatives, which might exhibit glycosidase inhibitors . Glycosidase inhibitors can interfere with the breakdown of complex sugars in the body, which can have various therapeutic effects.

Biochemical Pathways

Trimethoprim inhibits bacterial dihydrofolate reductase, an enzyme involved in the production of nucleotides and proteins .

Result of Action

As a key intermediate in the synthesis of trimethoprim, it contributes to the antibacterial activity of this antibiotic .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethoxybenzaldehyde can be synthesized through several methods. One common method involves the use of 1,2,3-trimethoxybenzene as a starting material. This compound undergoes a substitution reaction followed by an oxidation reaction to yield 2,3,5-trimethoxybenzaldehyde . Another method involves the formylation of 1,2,3-trimethoxybenzene using a Vilsmeier-Haack reagent .

Industrial Production Methods: For industrial production, the process typically involves the use of readily available and cost-effective raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is designed to be environmentally friendly and energy-efficient, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 2,3,5-Trimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles are used under various conditions

Major Products:

Oxidation: 2,3,5-Trimethoxybenzoic acid.

Reduction: 2,3,5-Trimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

類似化合物との比較

3,4,5-Trimethoxybenzaldehyde: Similar in structure but with different positions of the methoxy groups.

2,4,6-Trimethoxybenzaldehyde: Another isomer with methoxy groups at different positions.

2,3,4-Trimethoxybenzaldehyde: Similar structure with methoxy groups at different positions

Uniqueness: 2,3,5-Trimethoxybenzaldehyde is unique due to its specific arrangement of methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and other organic compounds .

生物活性

2,3,5-Trimethoxybenzaldehyde is an organic compound that has garnered attention for its diverse biological activities. This article reviews the significant findings related to its pharmacological properties, including antifungal, antibacterial, and anticancer activities, as well as its mechanisms of action.

2,3,5-Trimethoxybenzaldehyde (CAS Number: 5556-84-3) is a methoxy-substituted aromatic aldehyde. It can be synthesized from 2,3-dimethoxybenzaldehyde and acetyl chloride and is known for being a hydrolysis product of coumarin .

Antifungal Activity

Recent studies have demonstrated that 2,3,5-trimethoxybenzaldehyde exhibits notable antifungal properties against Candida species.

- Minimum Inhibitory Concentration (MIC) : The MIC for 2,3,5-trimethoxybenzaldehyde was found to be 1 mg/mL against Candida albicans, with a Minimum Fungicidal Concentration (MFC) of 2 mg/mL. This compound inhibited the transition of yeast to hyphal forms, which is critical in the pathogenicity of Candida .

- Mechanism : The compound disrupts biofilm formation and adhesion of Candida, which are essential for its virulence. Inhibition of these processes indicates potential therapeutic applications in treating fungal infections without significant toxicity at the MIC levels .

Antibacterial Activity

2,3,5-Trimethoxybenzaldehyde has also been evaluated for its antibacterial properties.

- Antibacterial Effects : It has shown moderate antibacterial activity against various bacterial strains. For instance, it is used as an intermediate in the synthesis of compounds that enhance the bactericidal activity of sulfanilamide preparations .

- Synergistic Effects : When combined with other agents, it may exhibit enhanced efficacy against resistant bacterial strains.

Anticancer Activity

The compound has been investigated for its potential anticancer effects.

- Cell Proliferation Inhibition : In vitro studies indicate that 2,3,5-trimethoxybenzaldehyde can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values range from 10 to 33 nM .

- Mechanism of Action : It appears to interact with tubulin at the colchicine-binding site, leading to disruption in microtubule dynamics and subsequent induction of apoptosis in cancer cells. This mechanism is crucial for its antimitotic properties .

Summary of Biological Activities

| Activity Type | MIC (mg/mL) | MFC (mg/mL) | Notable Effects |

|---|---|---|---|

| Antifungal | 1 | 2 | Inhibits Candida adhesion and biofilm formation |

| Antibacterial | Moderate | N/A | Enhances bactericidal effects when used with sulfanilamide |

| Anticancer | 10 - 33 | N/A | Induces apoptosis via tubulin interaction |

Case Studies and Research Findings

- Antifungal Study : A study highlighted that 2,3,5-trimethoxybenzaldehyde significantly inhibited the yeast-to-hyphal transition in Candida, which is pivotal for its pathogenicity. The inhibition rates were statistically significant at various concentrations .

- Anticancer Research : Another research focused on the compound's interaction with tubulin and its effects on cell cycle arrest in breast cancer cells. Flow cytometry analysis confirmed G2/M phase arrest and subsequent apoptosis upon treatment with the compound .

- Biotransformation Studies : Investigations into the biotransformation pathways of benzaldehyde derivatives have shown that compounds like 2,3,5-trimethoxybenzaldehyde undergo glucosylation and reduction reactions that may enhance their biological activity and bioavailability .

特性

IUPAC Name |

2,3,5-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEBBFDHPSOJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437757 | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-84-3 | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J6AG33TAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,3,5-trimethoxybenzaldehyde used in the synthesis of 4,6,7-trimethoxy-5-methylchromen-2-one?

A1: The research paper describes the use of 2,3,5-trimethoxybenzaldehyde as a starting material to synthesize 2′-hydroxy-4′,5′-dimethoxy-6′-methylacetophenone []. This acetophenone derivative serves as a key intermediate in confirming the structure of the naturally isolated coumarin, 4,6,7-trimethoxy-5-methylchromen-2-one. While the specific reaction steps are not detailed in the provided abstract, it suggests a multi-step synthesis utilizing 2,3,5-trimethoxybenzaldehyde as a building block to construct the desired coumarin structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。